TAMRA-Azide-PEG-Biotin
Overview
Description
TAMRA-Azide-PEG-Biotin is a Biotin PEG Linker that incorporates an azido group to enable click chemistry-mediated labeling of alkyne-tagged proteins . It is commonly used for both visualization and affinity purification of alkyne-tagged molecules . The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance when binding to streptavidin molecules .
Synthesis Analysis
The synthesis of TAMRA-Azide-PEG-Biotin involves the incorporation of an azido group to enable click chemistry-mediated labeling of alkyne-tagged proteins . This process can be facilitated by copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of TAMRA-Azide-PEG-Biotin is C57H79N11O14S . It has a molecular weight of 1174.37 .Chemical Reactions Analysis
TAMRA-Azide-PEG-Biotin can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
TAMRA-Azide-PEG-Biotin is a solid substance with a dark purple to black color .Scientific Research Applications
Visualization of Alkyne-Tagged Molecules
TAMRA-Azide-PEG-Biotin is a trifunctional biotinylation reagent that can be used for the visualization of alkyne-tagged molecules . It incorporates a carboxytetramethylrhodamine (TAMRA) fluorophore, which remains attached to the protein after elution from streptavidin resin, serving the purpose of sensitive detection of tagged proteins .
Affinity Purification
The biotin component of TAMRA-Azide-PEG-Biotin enables efficient protein enrichment . This makes it a useful reagent for the development and affinity purification of alkyne-labeled molecules .
Click Chemistry-Mediated Labeling
TAMRA-Azide-PEG-Biotin incorporates an azido group to enable click chemistry-mediated labeling of alkyne-tagged proteins . This chemoselective property means that azide and alkyne groups do not react or interfere with other functional groups found in biological samples, but conjugate to one another with high efficiency .
Increased Solubility in Aqueous Media
The hydophilic PEG spacer in TAMRA-Azide-PEG-Biotin increases its solubility in aqueous media . This makes the reagent easily dissolve in water-miscible solvents for subsequent dilution into aqueous reaction mixtures .
Reduced Steric Hindrance
The PEG spacer also reduces steric hindrance when binding to streptavidin molecules . This can enhance the efficiency of protein enrichment and purification processes .
Development of Antibody Drug Conjugates
TAMRA-Azide-PEG-Biotin is a Biotin PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Mechanism of Action
Target of Action
TAMRA-Azide-PEG-Biotin is primarily targeted towards alkyne-tagged proteins . The compound contains a biotin group and an azide group, which enables Click Chemistry-mediated labeling of these proteins .
Mode of Action
The azide group in TAMRA-Azide-PEG-Biotin can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . This reaction is also known as Click Chemistry. Additionally, the compound can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved in the action of TAMRA-Azide-PEG-Biotin is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . TAMRA-Azide-PEG-Biotin, being a PEG-based linker for PROTACs, joins these two essential ligands, crucial for forming PROTAC molecules .
Pharmacokinetics
The hydrophilic PEG spacer in TAMRA-Azide-PEG-Biotin increases its solubility in aqueous media . This property is likely to influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability.
Result of Action
The result of the action of TAMRA-Azide-PEG-Biotin is the labeling of alkyne-tagged proteins . This labeling enables efficient protein enrichment . The biotin group in the compound plays a crucial role in this process .
Action Environment
The action, efficacy, and stability of TAMRA-Azide-PEG-Biotin are likely influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne cycloaddition reaction . Additionally, the compound’s solubility in aqueous media suggests that its action might be influenced by the hydration level of the environment . .
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis of TAMRA-Azide-PEG-Biotin involves the conjugation of TAMRA, azide, PEG, and biotin molecules through a series of chemical reactions.", "Starting Materials": [ "TAMRA-NHS ester", "Azide-PEG-NHS ester", "Biotin-NHS ester", "DMSO", "DI water", "Triethylamine (TEA)", "Sodium ascorbate", "Copper sulfate" ], "Reaction": [ "Step 1: Dissolve TAMRA-NHS ester, Azide-PEG-NHS ester, and Biotin-NHS ester in DMSO.", "Step 2: Add TEA to the solution to neutralize the reaction mixture.", "Step 3: Add sodium ascorbate and copper sulfate to the mixture to catalyze the click reaction between azide and alkyne groups on the PEG and TAMRA molecules.", "Step 4: Purify the product using HPLC or dialysis to remove any unreacted starting materials or side products.", "Step 5: Characterize the product using analytical techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy to confirm the structure and purity of TAMRA-Azide-PEG-Biotin." ] } | |
CAS RN |
1797415-74-7 |
Molecular Formula |
C57H79N11O14S |
Molecular Weight |
1174.38 |
IUPAC Name |
5-((4-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-3,7,21-trioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,14,17-trioxa-4,8,20-triazapentacosyl)carbamoyl)-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C57H79N11O14S/c1-66(2)40-10-13-43-47(36-40)82-48-37-41(67(3)4)11-14-44(48)53(43)42-12-9-39(35-45(42)56(73)74)55(72)61-17-15-52(71)68(22-26-79-30-34-81-33-29-78-25-20-62-65-58)21-16-51(70)60-19-24-77-28-32-80-31-27-76-23-18-59-50(69)8-6-5-7-49-54-46(38-83-49)63-57(75)64-54/h9-14,35-37,46,49,54H,5-8,15-34,38H2,1-4H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t46-,49-,54-/m0/s1 |
InChI Key |
VENZSFAIMFUMLZ-VNRPUITKSA-N |
SMILES |
O=C1N[C@@]2([H])CS[C@@H](CCCCC(NCCOCCOCCOCCNC(CCN(C(CCNC(C3=CC=C(C(C(C=CC(N(C)C)=C4)=C4O5)=C6C5=C/C(C=C6)=[N+](C)/C)C(C([O-])=O)=C3)=O)=O)CCOCCOCCOCCN=[N+]=[N-])=O)=O)[C@@]2([H])N1 |
Appearance |
Solid powder |
Purity |
>93% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
TAMRA-Azide-PEG-Biotin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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